

Application Notes and Protocols: Preclinical Dosing and Scheduling of AB8939

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Compound of Interest

Compound Name: AB8939

Cat. No.: B15605186

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Introduction

AB8939 is a novel, small-molecule microtubule destabilizing agent with a dual mechanism of action, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases resistant to standard therapies.[1][2][3] Preclinical studies have highlighted its potent anti-leukemic activity in various models, including patient-derived xenografts (PDX).[4][5][6] These application notes provide a comprehensive overview of the dosing and scheduling of **AB8939** in preclinical models, along with detailed protocols for key experiments to guide further research and development.

AB8939 exerts its cytotoxic effects through two primary mechanisms:

- **Microtubule Destabilization:** It binds to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][7]
- **Aldehyde Dehydrogenase (ALDH) Inhibition:** **AB8939** also inhibits ALDH, an enzyme associated with cancer stem cells and drug resistance.[1][8] This dual action makes it a promising candidate for targeting both the bulk tumor and the leukemia-initiating cell population.

Data Presentation: Summary of Preclinical In Vivo Studies

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of **AB8939** in various AML models.

Table 1: **AB8939** Monotherapy in Preclinical AML Models

Animal Model	Cell Line/Patient Sample	Drug Administration	Dosing Schedule	Key Outcomes	Reference(s)
NSG Mice	MOLM-14 (Human AML Cell Line)	Subcutaneous (SC)	6 mg/kg, daily for 21 days	Increased survival	[9][10]
NSG Mice	MOLM-14 (Human AML Cell Line)	Subcutaneous (SC)	12 mg/kg, every other day for 21 days	Increased survival	[9][10]
NSG Mice	Ara-C-refractory AML PDX	Intravenous (IV)	6 mg/kg, 5 consecutive days/week	Reduced blast count in blood, spleen, and bone marrow	[9][10]
NSG Mice	AMKL26 (Acute Megakaryoblastic Leukemia PDX)	Intravenous (IV)	2 mg/kg, 3 consecutive days/week for 2 weeks	Eradication of blasts in bone marrow	[6]
NSG Mice	AMKL26 (Acute Megakaryoblastic Leukemia PDX)	Intravenous (IV)	5 mg/kg, 3 consecutive days/week for 1 week	Eradication of blasts in bone marrow	[6]

Table 2: **AB8939** Combination Therapy in Preclinical AML Models

Animal Model	Cell Line/Patient Sample	Combination Agent(s)	Dosing Schedule	Key Outcomes	Reference(s)
NSG Mice	Ara-C resistant PDX	Cytarabine (Ara-C)	AB8939: Not specified; Ara-C: Not specified	Increased survival compared to Ara-C alone, reduced blasts and tumor growth	[4]
NSG Mice	Azacytidine resistant PDX	Azacytidine	AB8939: Not specified; Azacytidine: Not specified	Significant reduction of blasts relative to azacytidine alone	[4]
Mecom grafted PDX Mice	Mecom-rearranged AML	Venetoclax	Not specified	Increased survival, additive effect	[8]
Mecom PDX#C1005 Mice	Mecom-rearranged AML	Azacitidine (Vidaza)	Not specified	Increased survival, additive effect	[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of **AB8939** in an AML Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of an AML PDX model in immunodeficient mice and subsequent treatment with **AB8939**.

1. Materials:

- Animal Model: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
- Human Cells: Cryopreserved primary human AML cells from patients.

- **AB8939** Formulation:
 - **AB8939** powder.
 - Vehicle for intravenous administration (e.g., a solution of 5% dextrose in water (D5W), or a solvent mixture such as 10% DMSO, 40% PEG300, and 50% sterile water). The exact vehicle should be optimized for solubility and tolerability.
- Reagents and Equipment:
 - RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
 - Phosphate Buffered Saline (PBS).
 - Ficoll-Paque for mononuclear cell isolation.
 - Flow cytometer.
 - Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45).
 - Standard animal housing and handling equipment.

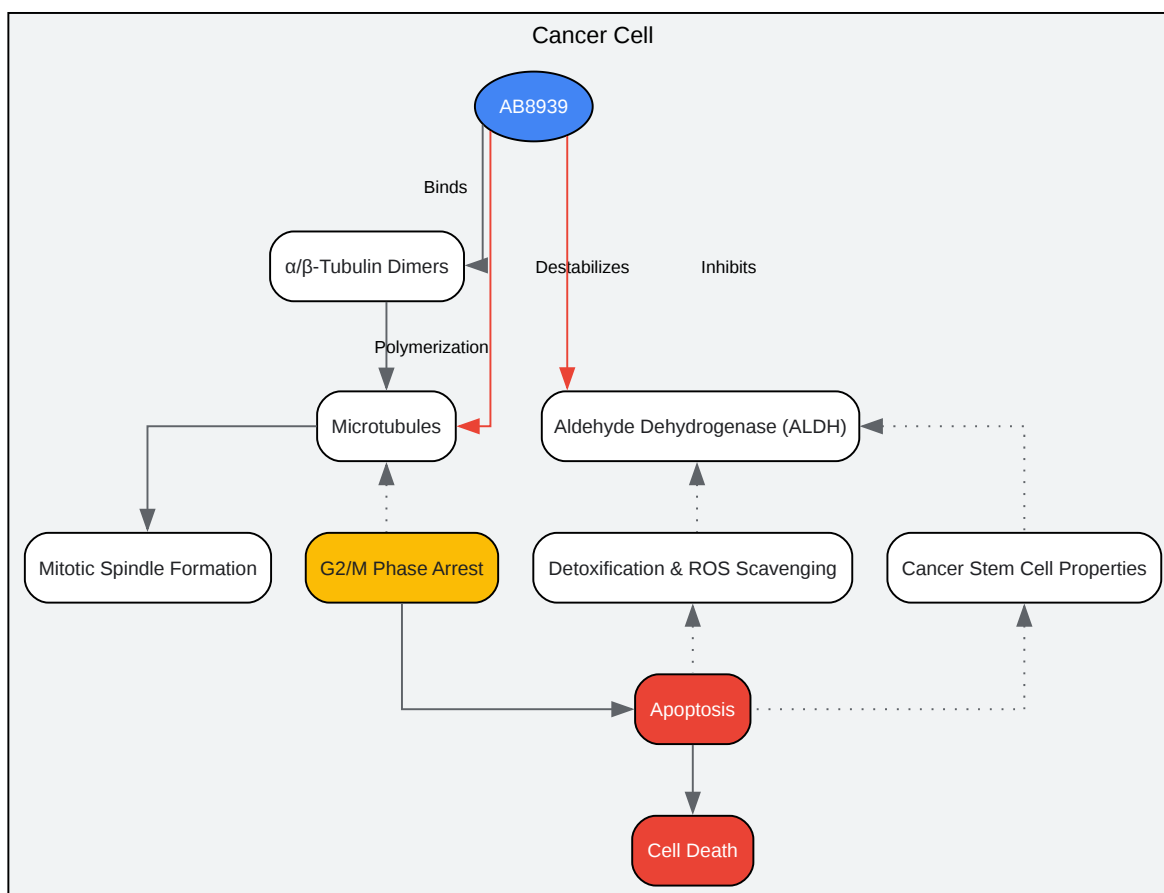
2. Methods:

- 2.1. Preparation of Human AML Cells:
 - Thaw cryopreserved primary human AML cells rapidly in a 37°C water bath.
 - Wash the cells with RPMI-1640 + 10% FBS.
 - Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
 - Resuspend the cells in sterile PBS at a concentration of $1-5 \times 10^6$ cells per 100 μL .
- 2.2. Engraftment of AML Cells in NSG Mice:
 - Inject $1-5 \times 10^6$ primary human AML cells in 100 μL of PBS intravenously (IV) into the tail vein of each NSG mouse.

- Monitor the mice weekly for signs of engraftment, such as weight loss, ruffled fur, and hind-limb paralysis.
- Confirm engraftment by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells. Engraftment is typically considered successful when >1% of circulating cells are hCD45+.
- 2.3. Preparation and Administration of **AB8939**:
 - Prepare a stock solution of **AB8939** in a suitable solvent (e.g., DMSO).
 - On the day of treatment, dilute the stock solution to the final desired concentration using the appropriate vehicle. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
 - Administer **AB8939** to the mice via the desired route (e.g., intravenous or subcutaneous injection) according to the dosing schedule outlined in your experimental design. A typical intravenous dose might be 2-6 mg/kg.
- 2.4. Monitoring and Endpoint Analysis:
 - Monitor animal health and body weight regularly throughout the study.
 - Periodically assess tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
 - At the end of the study (due to ethical endpoints or predetermined time point), euthanize the mice.
 - Collect bone marrow, spleen, and peripheral blood to determine the final leukemia burden by flow cytometry.
 - Analyze the data to compare tumor growth and survival between the treatment and control groups.

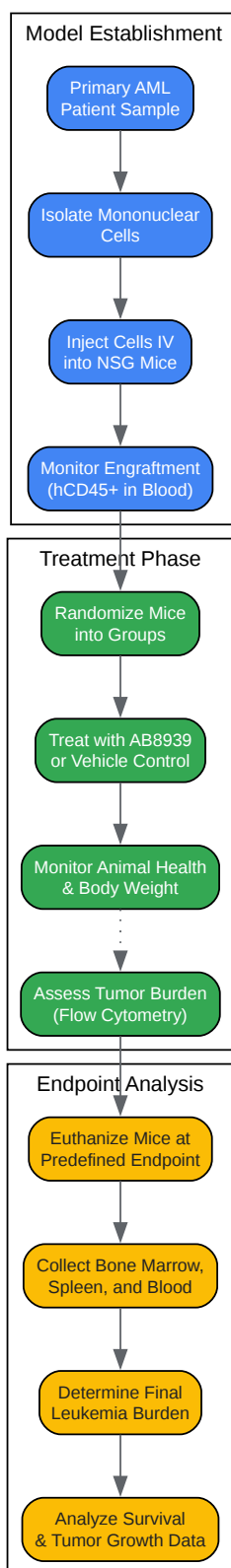
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Dual mechanism of action of **AB8939** in cancer cells.



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Caption: Experimental workflow for evaluating **AB8939** in a PDX mouse model.

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